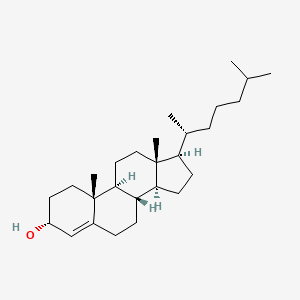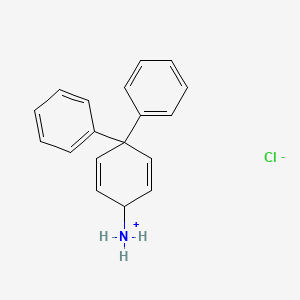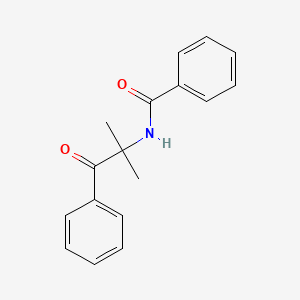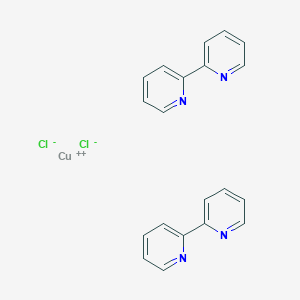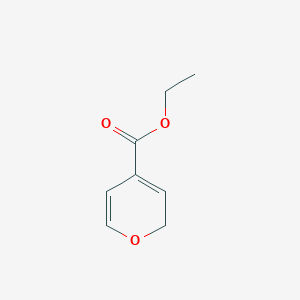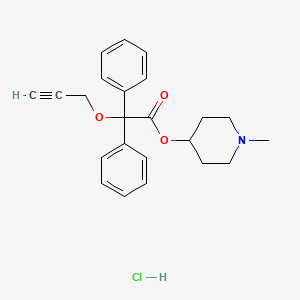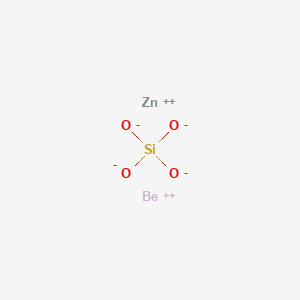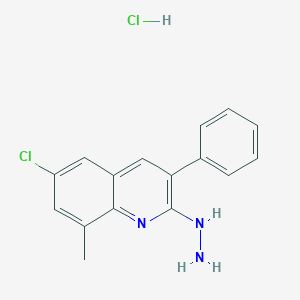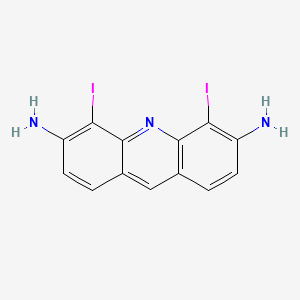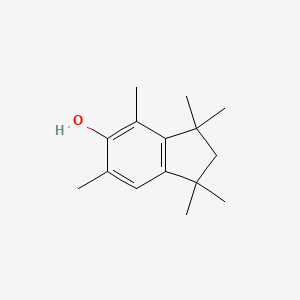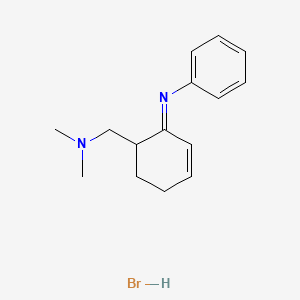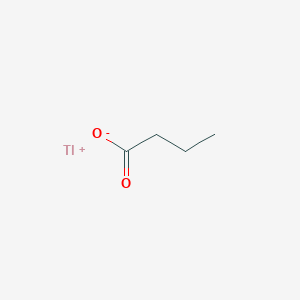
Thallium(1+) butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(1+) butanoate is an organometallic compound consisting of thallium in the +1 oxidation state and butanoate, a four-carbon carboxylate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(1+) butanoate can be synthesized through the reaction of thallium(I) hydroxide with butanoic acid. The reaction typically occurs in an aqueous medium and involves the neutralization of the hydroxide by the carboxylic acid, forming this compound and water as by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Thallium(1+) butanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The butanoate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or chlorine can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce thallium(III) to thallium(I).
Substitution: Ligand exchange reactions can be facilitated using various organic or inorganic ligands under controlled conditions.
Major Products:
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Thallium(1+) butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thallium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ion interactions with biomolecules.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent, although its toxicity limits its medical applications.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of thallium(1+) butanoate involves its interaction with biological molecules and cellular components. Thallium ions can mimic potassium ions, disrupting cellular processes that rely on potassium. This can lead to various physiological effects, including interference with enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
- Thallium(1+) acetate
- Thallium(1+) propanoate
- Thallium(1+) formate
Comparison: Thallium(1+) butanoate is unique due to its specific carboxylate group, which influences its solubility, reactivity, and interactions with other molecules. Compared to thallium(1+) acetate and thallium(1+) propanoate, this compound has a longer carbon chain, affecting its physical and chemical properties. Thallium(1+) formate, with a shorter carbon chain, exhibits different solubility and reactivity characteristics.
Propiedades
Número CAS |
63424-49-7 |
|---|---|
Fórmula molecular |
C4H7O2Tl |
Peso molecular |
291.48 g/mol |
Nombre IUPAC |
butanoate;thallium(1+) |
InChI |
InChI=1S/C4H8O2.Tl/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
Clave InChI |
SJLCIRLMZOQMQD-UHFFFAOYSA-M |
SMILES canónico |
CCCC(=O)[O-].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


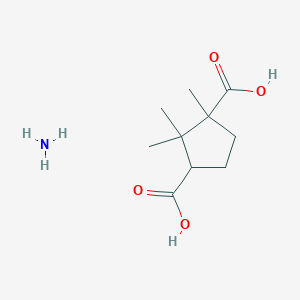
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
